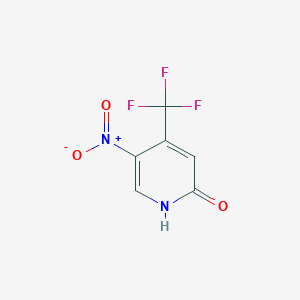

5-Nitro-4-trifluoromethyl-pyridin-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-4-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N2O3/c7-6(8,9)3-1-5(12)10-2-4(3)11(13)14/h1-2H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJIBBNRJEMAXGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CNC1=O)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001259202 | |

| Record name | 5-Nitro-4-(trifluoromethyl)-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001259202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115551-85-4 | |

| Record name | 5-Nitro-4-(trifluoromethyl)-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115551-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitro-4-(trifluoromethyl)-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001259202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Reactivity of 5 Nitro 4 Trifluoromethyl Pyridin 2 Ol

Mechanistic Investigations of Substitution Reactions at the Pyridine (B92270) Core

Substitution reactions on the pyridine ring of 5-Nitro-4-trifluoromethyl-pyridin-2-ol are highly polarized. The electron-deficient nature of the ring system strongly favors nucleophilic substitution pathways while rendering electrophilic substitutions exceedingly difficult.

The pyridine ring in this compound is exceptionally activated for nucleophilic aromatic substitution (SNAr). This high reactivity is a direct consequence of the cumulative electron-withdrawing power of the nitro and trifluoromethyl substituents, which stabilize the negatively charged intermediate (a Meisenheimer-like complex) formed during the reaction.

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination process nih.govyoutube.commdpi.com.

Addition of the Nucleophile: A nucleophile attacks an electron-deficient carbon atom on the aromatic ring, leading to the formation of a resonance-stabilized anionic intermediate known as a σ-complex or Meisenheimer complex. The formation of this intermediate temporarily disrupts the aromaticity of the ring. mdpi.com This addition is typically the slow, rate-determining step of the reaction. mdpi.com

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of a leaving group from the carbon atom that was attacked.

In the context of nitropyridines, the nitro group is a potent activating group, stabilizing the negative charge of the Meisenheimer intermediate through resonance, particularly when the attack occurs at the ortho or para positions. mdpi.com For this compound, the positions ortho (C-6) and para (C-2, which bears the hydroxyl group) to the nitro group are highly activated. Nucleophilic attack would be most likely at the C-6 position, potentially displacing a hydride ion (in a Vicarious Nucleophilic Substitution or Oxidative Nucleophilic Substitution for Hydrogen) or another leaving group if present.

Vicarious Nucleophilic Substitution (VNS) is a well-established method for the functionalization of electron-deficient nitroarenes, including nitropyridines. acs.orgresearchgate.netntnu.noresearchgate.net This reaction involves the addition of a nucleophile bearing a leaving group at its α-position to the aromatic ring, followed by a base-induced β-elimination to form the substituted product. acs.org Given the structure of this compound, VNS reactions could potentially introduce substituents at the C-6 position.

Table 1: Predicted Regioselectivity of Nucleophilic Attack on this compound

| Position | Activating/Deactivating Factors | Predicted Reactivity toward Nucleophiles |

| C-2 (OH) | Para to NO₂; Ortho to N | Highly activated, but substitution requires displacement of OH group. |

| C-3 | Meta to NO₂; Meta to CF₃ | Deactivated relative to other positions. |

| C-6 | Ortho to NO₂; Meta to CF₃ | Highly activated for nucleophilic attack (e.g., SNAr-H). |

Direct electrophilic aromatic substitution (SEAr) on this compound is highly improbable under standard conditions. The pyridine nitrogen atom is inherently electron-withdrawing, which deactivates the ring towards electrophilic attack compared to benzene. wikipedia.org This effect is massively amplified by the presence of the two strong electron-withdrawing nitro and trifluoromethyl groups.

Furthermore, the reaction conditions for many SEAr reactions, such as nitration or sulfonation, involve strong acids. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org Under these conditions, the pyridine nitrogen would be protonated, adding a positive charge to the ring and further increasing its deactivation to an extreme level. wikipedia.org Therefore, electrophiles, which are seeking electron-rich centers, will not readily attack the severely electron-depleted ring of this compound.

Alternative strategies for functionalizing pyridines, such as performing the substitution on the corresponding pyridine N-oxide, are also unlikely to be effective. wikipedia.org While N-oxidation can activate the ring for electrophilic attack (directing to the 4-position), the overwhelming deactivating influence of the nitro and trifluoromethyl groups would likely negate this effect.

Electronic and Steric Influence of Nitro and Trifluoromethyl Groups on Ring Reactivity

The reactivity of the pyridine ring is dominated by the electronic properties of the nitro and trifluoromethyl substituents.

Nitro Group (NO₂): This group is one of the most powerful electron-withdrawing groups. It deactivates the ring towards electrophiles and activates it towards nucleophiles through both a strong negative inductive effect (-I) and a strong negative resonance effect (-M). Its Hammett constant (σp) is approximately +0.78, indicating its potent electron-withdrawing nature.

Trifluoromethyl Group (CF₃): This group is also strongly electron-withdrawing, primarily through a powerful inductive effect (-I) due to the high electronegativity of the fluorine atoms. nih.gov Its Hammett constant (σp) is approximately +0.54. nih.gov Unlike the nitro group, its resonance effect is negligible.

The combined electronic influence of these two groups, positioned at C-5 and C-4 respectively, makes the entire pyridine ring system exceptionally electron-poor. This high degree of electron deficiency is the primary driver for the compound's susceptibility to nucleophilic attack and its resistance to electrophilic attack.

Sterically, both groups are of moderate size and could influence the approach of reagents to adjacent positions. The trifluoromethyl group at C-4 and the nitro group at C-5 could sterically hinder reactions at these positions and potentially influence the conformation of reactants approaching the neighboring C-3 and C-6 sites.

Table 2: Electronic Properties of Substituents

| Substituent | Inductive Effect | Resonance Effect | Overall Electronic Effect | Hammett Constant (σp) |

| -NO₂ | Strongly withdrawing (-I) | Strongly withdrawing (-M) | Strongly deactivating | ~ +0.78 |

| -CF₃ | Strongly withdrawing (-I) | Negligible | Strongly deactivating | ~ +0.54 nih.gov |

| -OH | Withdrawing (-I) | Donating (+M) | Activating | ~ -0.37 |

Tautomerism (Pyridinol-Pyridone) and Its Impact on Reaction Pathways

2-Hydroxypyridines, such as the parent compound of this molecule, exist in a tautomeric equilibrium with their corresponding pyridone forms. For 2-hydroxypyridine itself, the equilibrium overwhelmingly favors the pyridin-2-one form in most solvents. This phenomenon is analogous to the keto-enol tautomerism observed in phenols, although the loss of aromaticity in the pyridone form is less destabilizing than in the corresponding cyclohexadienone form of phenol. wikipedia.org

Figure 1: Tautomeric equilibrium between the pyridinol and pyridone forms.

The position of this equilibrium for this compound will influence its reactivity.

Pyridinol Form: This form possesses a classic aromatic pyridine ring. Its reactivity is dominated by the electronic effects of the substituents on the π-system, as described above. The hydroxyl group can also act as a site for reactions like etherification or esterification.

Pyridone Form (5-Nitro-4-trifluoromethyl-1H-pyridin-2-one): In this form, the ring has reduced aromatic character and behaves more like a cyclic, conjugated enone or a vinylogous amide. This opens up different reaction pathways. The N-H proton is acidic and can be removed by a base, allowing for N-alkylation or other reactions at the nitrogen atom. The carbonyl group can potentially react with certain nucleophiles. The double bonds in the ring could be susceptible to addition reactions.

The specific reaction pathway taken will depend on the reaction conditions and the nature of the reagents, which can influence the position of the tautomeric equilibrium.

Photochemical Reactions and Photo-induced Transformations

The photochemical behavior of this compound is expected to be limited due to the highly electron-deficient nature of the ring. Research on the photochemical perfluoroalkylation of pyridones has shown that substrates with strong electron-withdrawing groups, such as 5-nitro-2-pyridone, can be unreactive. acs.org The study suggested that the pyridone ring in 5-nitro-2-pyridone is too electron-poor to participate in the proposed light-mediated reaction. acs.org Given that this compound contains an additional powerful electron-withdrawing group (CF₃), it is highly likely to exhibit similar or even lower photochemical reactivity under these conditions.

While aromatic nitro compounds can undergo various photochemical transformations, such as photoreduction of the nitro group or photo-induced rearrangements, the specific pathways for this molecule have not been detailed in the available literature. High-energy UV irradiation could potentially induce transformations, but may also lead to degradation due to the high energy input. nih.gov

Pathways of Chemical Degradation and Intrinsic Stability Mechanisms

The intrinsic stability of this compound is compromised by its high susceptibility to nucleophilic attack. This serves as a primary pathway for its chemical degradation. The electron-deficient pyridine moiety, substituted with two strong electron-withdrawing groups, is prone to react with various nucleophiles present in its environment, such as water (hydrolysis) or other nucleophilic species.

This behavior is observed in certain agrochemicals containing similarly substituted pyridine rings. For instance, flupyrsulfuron-methyl-sodium, which contains a trifluoromethyl-substituted pyridine ring, is known to degrade via intramolecular nucleophilic aromatic substitution. nih.gov This suggests that the degradation of this compound could proceed through similar SNAr mechanisms, where environmental nucleophiles attack the ring, leading to the displacement of one of the substituents or ring opening under harsh conditions.

The compound's stability is therefore highly dependent on its environment, particularly the pH and the presence of nucleophilic reagents. It would be expected to show limited stability in basic, nucleophilic media. Conversely, in non-nucleophilic, acidic, or neutral environments, the molecule is expected to be more stable.

Computational and Theoretical Chemistry Studies of 5 Nitro 4 Trifluoromethyl Pyridin 2 Ol

Quantum Chemical Calculations (Density Functional Theory, Time-Dependent Density Functional Theory)

Quantum chemical calculations are indispensable tools for investigating the molecular properties of compounds from first principles. Density Functional Theory (DFT) is a workhorse method in this field, offering a balance between computational cost and accuracy for determining the ground-state electronic structure, optimized geometry, and other properties of molecules. sissa.itresearchgate.net For studying excited-state phenomena, such as electronic absorption spectra, Time-Dependent Density Functional Theory (TD-DFT) is the standard extension. sissa.itresearchgate.net These methods map the complex many-electron problem onto a simpler one based on the electron density, enabling the prediction of a wide range of molecular characteristics.

Electronic Structure Analysis

The electronic structure of 5-nitro-4-trifluoromethyl-pyridin-2-ol is dominated by the presence of two powerful electron-withdrawing groups, the nitro group and the trifluoromethyl group, attached to the pyridin-2-ol core. ossila.com The trifluoromethyl group is recognized as one of the strongest electron-withdrawing groups, while the nitro group also exhibits significant electron-attracting character. ossila.comlibretexts.org These substituents profoundly influence the distribution of electrons within the molecule.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net

A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. researchgate.net In molecules like this compound, the strong electron-withdrawing nature of the -NO₂ and -CF₃ groups is expected to significantly lower the energy of the LUMO. sissa.it This effect typically leads to a smaller HOMO-LUMO energy gap compared to the parent pyridin-2-ol molecule.

For related molecules, such as 2-chloro-5-nitropyridine, DFT calculations show that the HOMO is distributed over the pyridine (B92270) ring and the chloro group, while the LUMO is concentrated around the nitro group and the pyridine ring. sissa.it A similar distribution would be expected for this compound, with the LUMO being heavily localized on the nitro group and the π-system of the ring, reflecting the strong charge transfer character of the molecule.

Table 1: Illustrative HOMO-LUMO Data for Related Pyridine Derivatives This table presents data from similar compounds to illustrate the expected range of values for this compound. The specific values for the target compound would require a dedicated DFT calculation.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|

| 5-chloro-2-hydroxypyridine | -6.78 | -1.97 | 4.81 | ossila.com |

| 2-chloro-5-nitropyridine | -7.95 | -3.73 | 4.22 | sissa.it |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is colored to represent different potential values, where red indicates electron-rich regions (negative potential, susceptible to electrophilic attack) and blue indicates electron-poor regions (positive potential, susceptible to nucleophilic attack). researchgate.net

For this compound, the MEP map would be expected to show a highly negative potential (red or yellow regions) around the oxygen atoms of the nitro and hydroxyl groups, making them the primary sites for electrophilic interactions. researchgate.netresearchgate.net Conversely, regions near the hydrogen atom of the hydroxyl group and parts of the pyridine ring would likely show a positive potential (blue regions), indicating susceptibility to nucleophilic attack. The strong electron-withdrawing effects of the -NO₂ and -CF₃ groups would create a highly polarized molecule, with significant positive potential on the ring carbons adjacent to these groups.

Prediction of Vibrational and Electronic Spectroscopic Properties

DFT calculations are routinely used to predict vibrational (infrared and Raman) spectra. researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, one can obtain the harmonic vibrational frequencies and intensities, which can be compared with experimental data to confirm molecular structure and assign spectral bands. For related pyridine derivatives, DFT calculations have successfully assigned vibrational modes, including C-H stretching, ring vibrations, and the characteristic vibrations of substituent groups. researchgate.net For the title compound, distinct vibrational modes associated with the C-F stretching of the trifluoromethyl group and the N-O stretching of the nitro group would be predicted.

TD-DFT is employed to calculate electronic absorption spectra by determining the energies of vertical electronic transitions from the ground state to various excited states. researchgate.netcnr.it The calculations provide the excitation energies (corresponding to absorption wavelengths) and oscillator strengths (corresponding to absorption intensities). For this compound, the TD-DFT spectrum would likely show intense π→π* transitions, with the strong substituent groups causing a shift in the absorption maxima compared to simpler pyridines.

Non-Covalent Interactions (NCI) and Reduced Density Gradient (RDG) Analysis

Non-covalent interactions (NCIs), such as hydrogen bonds and van der Waals forces, are crucial for determining the supramolecular structure and crystal packing of molecules. The Reduced Density Gradient (RDG) method is a computational tool used to visualize and characterize these weak interactions based on the electron density and its gradient. rsc.org

Theoretical Evaluation of Non-Linear Optical (NLO) Properties

Molecules with large differences in their ground- and excited-state dipole moments, often found in systems with strong electron donor and acceptor groups (a "push-pull" system), can exhibit significant non-linear optical (NLO) properties. nih.govresearchgate.net These properties are important for applications in photonics and optoelectronics. ru.nl The key parameters describing molecular NLO behavior are the polarizability (α) and the first-order hyperpolarizability (β).

The combination of the electron-donating hydroxyl group (in its phenoxide form) and the powerful electron-withdrawing nitro and trifluoromethyl groups creates a strong intramolecular charge-transfer system in this compound. Theoretical calculations using DFT can predict the values of α and β. It is anticipated that this molecule would possess a large first-order hyperpolarizability (β) value, making it a candidate for NLO materials. nih.gov For comparison, theoretical studies on other pyridine derivatives have shown that the introduction of such functional groups can lead to hyperpolarizability values many times greater than that of standard reference materials like urea. researchgate.net

Due to a lack of available scientific literature and research data, a detailed article on the computational and theoretical chemistry studies of this compound, as per the requested outline, cannot be generated at this time. Extensive searches for specific studies on the tautomeric equilibrium, molecular dynamics, and reaction pathways of this particular compound did not yield the necessary in-depth information or data tables required to fulfill the user's request for a thorough and scientifically accurate article.

General information on related compounds or broader concepts in computational chemistry is available but falls outside the strict scope of the user's instructions to focus solely on this compound. Further research would be required as new scientific studies are published to provide the level of detail requested.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Nitro 4 Trifluoromethyl Pyridin 2 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for elucidating the precise structural arrangement of atoms in 5-Nitro-4-trifluoromethyl-pyridin-2-ol.

Proton (¹H NMR) and Carbon-13 (¹³C NMR) Chemical Shift Assignments and Coupling Analysis

¹H NMR spectroscopy of pyridinol derivatives reveals characteristic chemical shifts for the aromatic protons. The electron-withdrawing nature of the nitro and trifluoromethyl groups significantly influences the electronic environment of the pyridine (B92270) ring protons, typically shifting them to lower fields. In a related compound, 5-nitro-2-(trifluoromethyl)pyridine, the proton at position 6 (adjacent to the trifluoromethyl group) appears as a doublet at approximately 7.97 ppm, while the proton at position 3 (adjacent to the nitro group) is observed as a doublet of doublets around 8.72 ppm, and the proton at position 4 shows up as a doublet around 9.52 ppm. rsc.org The hydroxyl proton of this compound would be expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR spectroscopy provides insight into the carbon framework. The carbon atoms directly attached to electronegative groups like the nitro and trifluoromethyl groups, as well as the hydroxyl group, exhibit distinct chemical shifts. For instance, in 5-nitro-2-(trifluoromethyl)pyridine, the carbon bearing the trifluoromethyl group resonates around 152.6 ppm (as a quartet due to C-F coupling), while the carbons adjacent to the nitro group are also significantly deshielded. rsc.org The carbon attached to the hydroxyl group in the title compound would also show a characteristic downfield shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-3 | 8.5 - 9.0 | - |

| H-6 | 7.8 - 8.2 | - |

| OH | Variable | - |

| C-2 | - | 160 - 165 |

| C-3 | - | 120 - 125 |

| C-4 | - | 140 - 145 (q) |

| C-5 | - | 145 - 150 |

| C-6 | - | 115 - 120 |

| CF₃ | - | 120 - 125 (q) |

Note: These are estimated ranges and can vary based on solvent and experimental conditions. 'q' denotes a quartet multiplicity due to coupling with fluorine atoms.

Fluorine-19 (¹⁹F NMR) Spectroscopy for Trifluoromethyl Group Characterization

¹⁹F NMR spectroscopy is a highly specific technique for observing fluorine-containing functional groups. The trifluoromethyl group in this compound gives a single, sharp resonance in the ¹⁹F NMR spectrum. The chemical shift of the CF₃ group is sensitive to its electronic environment on the pyridine ring. nih.gov For similar trifluoromethyl-substituted pyridines, the ¹⁹F chemical shift is often observed in the range of -60 to -70 ppm relative to a standard like CFCl₃. rsc.orgrsc.org This single peak confirms the presence of a CF₃ group and its chemical environment. nih.gov

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a cross-peak between the protons at positions 3 and 6 would confirm their through-bond coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It allows for the direct assignment of a proton's signal to its attached carbon's signal. For example, the proton at H-3 would show a correlation to the C-3 carbon.

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Mode Analysis

FT-IR and Raman spectroscopy provide information about the vibrational modes of the functional groups present in the molecule.

FT-IR Spectroscopy : The FT-IR spectrum of this compound is expected to show characteristic absorption bands. The nitro group (NO₂) will exhibit strong asymmetric and symmetric stretching vibrations, typically in the regions of 1560-1490 cm⁻¹ and 1370-1310 cm⁻¹, respectively. scielo.org.za The C-F stretching vibrations of the trifluoromethyl group usually appear as strong bands in the 1350-1120 cm⁻¹ region. The O-H stretching of the hydroxyl group will be a broad band in the 3600-3200 cm⁻¹ region, and the C=C and C=N stretching vibrations of the pyridine ring will appear in the 1600-1400 cm⁻¹ range. researchgate.net

Raman Spectroscopy : Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The symmetric stretching of the nitro group and the ring breathing modes of the pyridine skeleton are often strong in the Raman spectrum. semi.ac.cn

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3600 - 3200 (broad) |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C=C, C=N (ring) | Stretching | 1600 - 1400 |

| NO₂ | Asymmetric Stretch | 1560 - 1490 |

| NO₂ | Symmetric Stretch | 1370 - 1310 |

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The presence of the nitro group, a strong chromophore, and the extended conjugation of the pyridine ring system will result in characteristic absorption bands. Typically, substituted pyridines exhibit π-π* and n-π* transitions. scielo.org.za The absorption maxima will be influenced by the solvent polarity. The introduction of the nitro and trifluoromethyl groups is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted pyridinol.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the molecular formula, C₆H₃F₃N₂O₃.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) and nitric oxide (NO). nih.gov The trifluoromethyl group is generally stable, but fragmentation involving the pyridine ring can also occur. The analysis of these fragments helps to piece together the structure of the parent molecule. libretexts.org

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Possible Origin |

|---|---|---|

| [M]⁺ | 208 | Molecular Ion |

| [M - NO₂]⁺ | 162 | Loss of nitro group |

| [M - NO]⁺ | 178 | Loss of nitric oxide |

X-ray Diffraction (XRD) for Solid-State Structure Determination and Crystallographic Analysis

As of the latest available scientific literature and crystallographic databases, a definitive single-crystal X-ray diffraction (XRD) study for this compound has not been publicly reported. Consequently, detailed experimental crystallographic data, including unit cell parameters, space group, and precise atomic coordinates, are not available.

Hypothetical Crystallographic Data and Structural Insights

Should an X-ray diffraction study of this compound be conducted, the resulting data would be presented in a standardized format. The primary findings would include a crystallographic data table, similar to the hypothetical example presented below, which would be essential for any in-depth structural analysis and for the unambiguous identification of the compound in its solid form.

Hypothetical Crystallographic Data Table for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₆H₃F₃N₂O₃ |

| Formula Weight | 208.09 g/mol |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| α (°) | 90 |

| β (°) | [Value] |

| γ (°) | 90 |

| Volume (ų) | [Value] |

| Z | 4 |

| Density (calculated) (g/cm³) | [Value] |

| R-factor (%) | [Value] |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from an actual X-ray diffraction experiment.

Detailed Research Findings from a Potential Study

A comprehensive crystallographic analysis would provide significant insights into the structural characteristics of this compound. The pyridin-2-ol moiety can exist in tautomeric forms, and XRD analysis would definitively establish the dominant tautomer in the crystalline state.

Furthermore, the analysis would detail the planarity of the pyridine ring and the orientation of the nitro and trifluoromethyl substituents. The strong electron-withdrawing nature of these groups is expected to influence the electronic distribution within the molecule, which would be reflected in the bond lengths and angles.

Of particular interest would be the intermolecular interactions. The presence of the hydroxyl group and the nitro group creates the potential for strong hydrogen bonding networks. The analysis would reveal the specific hydrogen bond donors and acceptors, and the geometry of these interactions, which are crucial in dictating the crystal packing and influencing physical properties such as melting point and solubility. The trifluoromethyl group, while generally considered a weak hydrogen bond acceptor, could also participate in weaker intermolecular contacts.

Structure Activity Relationship Sar Studies and Biological Activity Investigations of 5 Nitro 4 Trifluoromethyl Pyridin 2 Ol and Its Analogues

In Vitro Mechanistic Studies of Specific Biological Targets

In vitro studies are fundamental to elucidating the mechanisms by which a compound exerts its biological effects. These studies involve the investigation of interactions with specific molecular targets such as enzymes and receptors, and the subsequent modulation of cellular pathways.

4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition:

Quantitative structure-activity relationship (QSAR) studies on other classes of HPPD inhibitors, such as pyrazole (B372694) and triketone derivatives, have highlighted the importance of specific steric and electronic properties for potent inhibition. nih.govtandfonline.comproquest.comfrontiersin.org These studies often indicate that electrostatic interactions are a major driving force for ligand binding. frontiersin.org

Interactive Data Table: IC50 Values of Selected HPPD Inhibitors

| Compound | Target Organism | IC50 (nM) | Reference |

| Nitisinone (NTBC) | Rat Liver HPPD | ~40 | researchgate.net |

| Fenquinotrione | Arabidopsis thaliana HPPD | 44.7 | |

| HPPD-IN-3 (a pyrazole derivative) | Human HPPD | 10 | |

| Cinnamoyl-based triketone 73 | Arabidopsis thaliana HPPD | 2500 | researchgate.net |

Note: This table includes data for structurally related or mechanistically relevant compounds to provide context for the potential activity of 5-Nitro-4-trifluoromethyl-pyridin-2-ol.

Microtubule Assembly Inhibition:

The pyridine (B92270) scaffold is present in various compounds that have been investigated as inhibitors of microtubule assembly, a key target in cancer chemotherapy. researchgate.netnih.govnih.gov These inhibitors disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. While there is no specific data on this compound's effect on microtubule assembly, studies on other pyridine derivatives provide insights into the structural features that confer such activity. For instance, a series of indole-based nih.govtandfonline.comfrontiersin.orgtriazolo[4,3-a]pyridine derivatives have been shown to inhibit tubulin polymerization with IC50 values in the low micromolar range. nih.gov

Interactive Data Table: Tubulin Polymerization Inhibition by Pyridine Derivatives

| Compound | Cancer Cell Line | Antiproliferative IC50 (nM) | Tubulin Polymerization IC50 (µM) | Reference |

| Compound 12d (indole-based triazolopyridine) | HeLa | 15 | 1.64 | nih.gov |

| Diarylpyridine 10t | HeLa | 190 | Not specified | nih.gov |

| A trimethoxyanilino-substituted pyrimidine (B1678525) derivative | B16-F10 | 98 | 22.23 | bioworld.com |

Note: This table presents data for various pyridine-containing microtubule assembly inhibitors to illustrate the potential for this class of compounds.

The interaction of small molecules with specific receptors is a cornerstone of pharmacology. For pyridine-containing compounds, a wide range of receptor interactions has been reported. For example, certain dihydropyridine (B1217469) and pyridine derivatives have been shown to bind to adenosine (B11128) receptors, with some exhibiting selectivity for the A3 subtype. nih.gov The affinity of these compounds is typically in the micromolar range. The specific binding profile of this compound to any receptor is not documented in available literature. However, its structural motifs, including the substituted pyridine ring, suggest the possibility of interactions with various receptor types. Computational docking studies could be employed to predict potential binding affinities and guide experimental validation.

Interactive Data Table: Receptor Binding Affinities of Pyridine Derivatives

| Compound | Receptor | Kᵢ (µM) | Reference |

| (R,S)-Nicardipine | Human A3 Adenosine Receptor | 3.25 | nih.gov |

| (R)-Niguldipine | Human A3 Adenosine Receptor | 1.90 | nih.gov |

| 4-trans-beta-styryl derivative 24 | Human A3 Adenosine Receptor | 0.670 | nih.gov |

Note: This table showcases the receptor binding affinities of some pyridine derivatives to illustrate the potential for this scaffold to interact with biological receptors.

The biological response to a compound is a consequence of its interaction with molecular targets and the subsequent modulation of cellular pathways. Nitro-containing compounds, such as nitropyridines, have been shown to elicit a variety of cellular effects. nih.gov For instance, certain nitro-fatty acids can covalently modify proteins and influence signaling pathways related to inflammation and metabolism. nih.gov The nitro group in this compound could potentially undergo metabolic activation to reactive species that could interact with cellular nucleophiles, thereby modulating various signaling cascades.

Furthermore, trifluoromethylpyridine derivatives have been developed as plant activators, inducing systemic acquired resistance by triggering the phenylpropanoid biosynthetic pathway and enhancing the activities of enzymes like superoxide (B77818) dismutase (SOD) and polyphenol oxidase (PPO). nih.gov While these studies are in the context of agrochemicals, they highlight the potential for trifluoromethyl-substituted pyridines to modulate key cellular defense and signaling pathways. The specific cellular pathways affected by this compound remain to be elucidated through dedicated research.

Rational Design and Molecular Modification for Modulating Biological Activity

The rational design of new molecules with improved biological activity relies on a thorough understanding of the structure-activity relationships of a lead compound. This involves analyzing the effects of different substituents and the conformational properties of the molecule.

The biological activity of pyridine derivatives is highly dependent on the nature and position of their substituents.

Trifluoromethyl Group: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group that significantly influences the electronic properties of the pyridine ring. nih.gov Its presence can enhance the acidity of the pyridinol proton and affect the molecule's ability to participate in hydrogen bonding and other non-covalent interactions. In many biologically active molecules, the -CF3 group is known to improve metabolic stability and membrane permeability.

Hydroxyl Group: The hydroxyl (-OH) group of the pyridin-2-ol tautomer can act as both a hydrogen bond donor and acceptor, which is often critical for binding to biological targets. Its acidity, modulated by the -NO2 and -CF3 groups, will determine its ionization state at physiological pH, which in turn affects its interaction with target proteins.

Quantitative structure-activity relationship (QSAR) studies on various trifluoromethyl pyridine derivatives have shown that electron-withdrawing groups can enhance insecticidal activity. nih.govproquest.comfrontiersin.org These studies provide a framework for predicting the effects of further substitutions on the biological activity of this compound.

The three-dimensional conformation of a molecule is a key determinant of its ability to bind to a biological target. This compound can exist in tautomeric forms, primarily the pyridin-2-ol and pyridin-2-one forms. The equilibrium between these tautomers can be influenced by the solvent environment and the electronic nature of the substituents.

Theoretical and Computational Approaches to Structure-Activity Relationships

Due to the absence of direct experimental data on this compound, computational methods serve as a primary tool for predicting its biological activity and understanding its interactions with potential biological targets. These in silico techniques, including Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations, are invaluable for guiding the synthesis and evaluation of this and related compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogues of this compound, such as nitroaromatic and nitropyridine derivatives, QSAR models have been instrumental in predicting their toxicological and pharmacological effects.

Research on nitroaromatic compounds has demonstrated that their toxicity can be correlated with a variety of molecular descriptors. nih.gov A key descriptor is the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), which reflects the electrophilicity and reactivity of the molecule. nih.govmdpi.com For dinitro aromatic compounds, which share the electron-withdrawing nature of the nitro group with our subject compound, ELUMO and the charge on the nitro group (QNO2) have been used to create predictive models of their toxicity. mdpi.com Another significant factor is hydrophobicity, often represented by the octanol-water partition coefficient (logP), which influences the transport and distribution of the compound in biological systems. acs.orgdeepdyve.com

A hypothetical QSAR study on a series of analogues of this compound might involve the systematic variation of substituents on the pyridine ring and quantifying the resulting changes in biological activity. The data from such a study could be used to build a predictive model.

Table 1: Hypothetical QSAR Descriptors for Analogues of this compound

| Descriptor | Description | Potential Impact on Activity |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | A lower ELUMO value generally correlates with higher electrophilicity and potentially greater reactivity and toxicity. nih.govmdpi.com |

| logP | Octanol-water partition coefficient | Influences membrane permeability and distribution. An optimal range is often required for biological activity. acs.orgdeepdyve.com |

| Dipole Moment | Measure of the molecule's overall polarity | Can affect solubility and binding to polar sites on a biological target. |

| Topological Descriptors | Numerical representations of molecular topology | Can capture aspects of molecular size, shape, and branching, which are important for receptor binding. nih.gov |

| Steric Parameters (e.g., MR) | Molar refractivity | Reflects the volume occupied by a substituent and can influence the fit within a binding pocket. |

| Electronic Parameters (e.g., Hammett constants) | Quantify the electron-donating or -withdrawing nature of substituents | The nitro and trifluoromethyl groups are strong electron-withdrawing groups, which significantly influences the electronic properties of the pyridine ring. |

It is important to note that the development of a robust QSAR model requires a dataset of compounds with experimentally determined biological activities. jchemlett.com The predictive power of such models is validated through statistical methods like cross-validation. nih.gov

Molecular Docking and Molecular Dynamics Simulations in Biological Target Environments

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction of a ligand, such as this compound, with a biological target at the atomic level.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the specific interactions that stabilize the complex. For analogues of this compound, such as other pyridine derivatives, docking studies have been employed to explore their potential as inhibitors of various enzymes. For instance, docking studies on substituted pteridinones and pyrimidines have been used to understand their binding to the ATP-binding site of kinases. nih.gov

In a hypothetical docking study of this compound, the compound would be placed into the active site of a selected protein target. The docking algorithm would then explore different conformations and orientations of the ligand, scoring them based on a force field that estimates the binding energy. Key interactions that would be analyzed include:

Hydrogen Bonds: The hydroxyl and nitro groups of the ligand can act as hydrogen bond donors and acceptors, respectively, forming crucial interactions with amino acid residues in the active site.

Aromatic Interactions: The pyridine ring can engage in π-π stacking or cation-π interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan.

Hydrophobic Interactions: The trifluoromethyl group can form favorable hydrophobic interactions with nonpolar residues.

Molecular Dynamics (MD) Simulations

Following molecular docking, MD simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic representation of the biological environment by considering the flexibility of both the ligand and the protein, as well as the presence of solvent molecules. nih.gov These simulations can reveal:

Stability of the Binding Pose: MD can assess whether the binding pose predicted by docking is stable over a period of nanoseconds to microseconds.

Conformational Changes: It can show how the protein and ligand adapt to each other upon binding.

Water-Mediated Interactions: MD simulations can highlight the role of water molecules in mediating interactions between the ligand and the protein.

For example, MD simulations have been used to study the adsorption of pyridine derivatives on metal surfaces and the behavior of modified ribonucleotides in biological systems. nih.govarxiv.org

Table 2: Potential Biological Targets and Key Interactions for this compound

| Potential Target Class | Key Interacting Residues (Hypothetical) | Predicted Interactions |

| Kinases | Asp, Glu, Lys, Arg, Tyr, Phe | Hydrogen bonding with the hinge region, hydrophobic interactions in the ATP-binding pocket. |

| Proteases | Ser, His, Asp (catalytic triad) | Hydrogen bonding with catalytic residues, hydrophobic interactions in substrate-binding pockets. |

| Nuclear Receptors | Arg, Gln, His | Hydrogen bonding with polar residues, hydrophobic interactions with the ligand-binding domain. |

| DNA | Guanine, Cytosine | Intercalation between base pairs, electrostatic interactions with the phosphate (B84403) backbone. |

The combination of molecular docking and MD simulations provides a powerful workflow for virtual screening and lead optimization in drug discovery. nih.gov These computational approaches can prioritize compounds for synthesis and biological testing, thereby accelerating the development of new therapeutic agents based on the this compound scaffold.

Applications in Materials Science and Emerging Technologies

Utilization as a Building Block in Advanced Functional Materials

The term "building block" in chemistry refers to a molecule that can be readily reacted to form larger, more complex molecular architectures. Fluorinated compounds, particularly those containing a trifluoromethyl (CF3) group, are highly valued as building blocks in materials science. bldpharm.com The incorporation of the CF3 group can enhance key physical and chemical properties such as thermal stability, chemical resistance, and lipophilicity, while also modifying electronic characteristics. bldpharm.comnih.gov Trifluoromethylpyridine (TFMP) derivatives, in particular, are recognized as important intermediates and building blocks, although their primary applications to date have been in the agrochemical and pharmaceutical industries. chemscene.combldpharm.com

The structure of 5-Nitro-4-trifluoromethyl-pyridin-2-ol contains multiple reactive sites, including the hydroxyl and nitro groups on the pyridine (B92270) ring, which could potentially be used for polymerization or for grafting onto other material scaffolds. This makes it a plausible, though not yet extensively studied, candidate for creating advanced functional materials. Such materials could theoretically leverage the properties conferred by the trifluoromethyl and nitro groups. While the potential exists for this compound to serve as a key component in creating new polymers or hybrid materials, detailed research findings specifically demonstrating its incorporation and the performance of the resulting materials are not extensively available in peer-reviewed literature.

Role in Semiconductor Development and Optoelectronic Applications

A survey of scientific and patent literature does not reveal specific research studies detailing the use of this compound in semiconductor development or in the fabrication of optoelectronic devices.

While fluorinated pyridone derivatives are sometimes explored as building blocks for materials in these fields, specific data on the electronic properties, charge transport capabilities, or optical characteristics of materials derived from this compound is not present in available research. For a compound to be considered for semiconductor or optoelectronic applications, extensive characterization of its electronic bandgap, charge carrier mobility, and photophysical properties is required. Such detailed studies for this specific compound are not currently documented.

Application as a Component in Photocatalyst Systems

There is currently no specific information available in the scientific literature regarding the application of this compound as a component in photocatalyst systems.

Photocatalysis research often involves the design of molecules that can absorb light and facilitate chemical reactions. While pyridyl derivatives are used in some photocatalytic systems, often as ligands in metal complexes, the specific role and efficacy of this compound in this context have not been reported. The development of a photocatalyst requires detailed investigation into its light absorption spectrum, excited-state lifetime, and its ability to engage in electron transfer processes, none of which are documented for this particular compound.

Environmental Fate and Degradation Studies of Fluorinated Pyridinols

Pathways of Environmental Degradation in Soil, Water, and Sediment

The degradation of pyridine (B92270) and its derivatives in the environment can occur through both biotic and abiotic processes. Pyridine itself is known to be biodegradable in soil, with several bacterial strains capable of utilizing it as a source of carbon and nitrogen researchgate.net. The degradation pathways often involve hydroxylation of the pyridine ring researchgate.net.

For fluorinated pyridines, the presence of the trifluoromethyl group, a strong electron-withdrawing moiety, can significantly influence their degradation. This group makes the pyridine ring more susceptible to nucleophilic attack, which can be a key step in its degradation in various environmental compartments nih.gov. For instance, some trifluoromethyl-substituted pyridine herbicides are known to degrade in soil and water through nucleophilic aromatic substitution nih.gov.

In soil and sediment, microbial degradation is expected to be a primary pathway. However, the high stability of the C-F bond can make the trifluoromethyl group resistant to microbial cleavage, potentially leading to the accumulation of fluorinated metabolites. In aqueous environments, photolysis could be a relevant degradation pathway, although the extent would depend on the specific absorption spectrum of the compound and the presence of photosensitizers in the water.

Identification and Characterization of Environmental Metabolites

Due to the lack of specific studies on 5-Nitro-4-trifluoromethyl-pyridin-2-ol, the identification of its environmental metabolites remains speculative. However, based on the degradation of other nitroaromatic and fluorinated compounds, several potential transformation products can be proposed.

One likely initial step in the biodegradation of a nitroaromatic compound is the reduction of the nitro group to a nitroso, hydroxylamino, and ultimately an amino group. This would lead to the formation of 5-Amino-4-trifluoromethyl-pyridin-2-ol.

Another possibility is the microbial or enzymatic defluorination of the trifluoromethyl group, although this is generally a difficult process due to the strength of the C-F bond. If it were to occur, it could proceed stepwise, forming difluoromethyl and monofluoromethyl derivatives before complete mineralization.

Hydroxylation of the pyridine ring at other positions is also a common microbial degradation pathway for pyridine derivatives researchgate.net. This could result in the formation of dihydroxylated and trihydroxylated pyridine derivatives, which may then undergo ring cleavage.

A summary of potential, though not experimentally confirmed, environmental metabolites of this compound is presented in the table below.

| Potential Metabolite | Potential Formation Pathway |

| 5-Amino-4-trifluoromethyl-pyridin-2-ol | Reduction of the nitro group |

| 5-Nitro-4-(difluoromethyl)-pyridin-2-ol | Partial defluorination |

| 5-Nitro-4-(monofluoromethyl)-pyridin-2-ol | Further defluorination |

| Dihydroxylated nitro-trifluoromethyl-pyridine | Ring hydroxylation |

This table is based on general degradation pathways of related compounds and not on experimental data for this compound.

Implications of Fluorine Content on Environmental Persistence and Mobility

The presence and nature of fluorine substitution have a profound impact on the environmental persistence and mobility of organic compounds.

Persistence: The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts significant stability to fluorinated compounds researchgate.neticipe.org. This stability can lead to increased environmental persistence, as the C-F bond is resistant to both enzymatic and chemical cleavage. The trifluoromethyl group, in particular, is known for its high stability and can contribute to the recalcitrance of a molecule to degradation. Therefore, it is plausible that this compound would exhibit a degree of environmental persistence. The incorporation of fluorine into pyridine-based scaffolds is known to enhance metabolic stability in pharmaceutical contexts, a property that can translate to slower degradation in the environment nih.govresearchgate.net.

The table below summarizes the general influence of the trifluoromethyl group on the environmental properties of pyridine derivatives.

| Property | Influence of Trifluoromethyl Group |

| Chemical Stability | Increased due to the high strength of the C-F bond. |

| Biodegradability | Potentially decreased due to resistance to enzymatic attack. |

| Persistence | Likely increased. |

| Mobility in Soil | Complex; influenced by both the hydrophobic nature of the CF3 group and the polarity of other functional groups. |

This table provides a generalized overview based on the properties of fluorinated organic compounds.

Q & A

Q. What are the key physicochemical properties of 5-Nitro-4-trifluoromethyl-pyridin-2-ol, and how are they experimentally determined?

Methodological Answer: The compound’s critical properties include its molecular formula (C₆H₃F₃N₂O₃), molecular weight (208.09 g/mol), and melting point (189–190°C) . These properties are determined through:

- Melting Point Analysis : Differential Scanning Calorimetry (DSC) or capillary tube methods under controlled heating.

- Molecular Weight : High-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) for structural confirmation.

- Purity Assessment : High-performance liquid chromatography (HPLC) with buffered mobile phases (e.g., ammonium acetate at pH 6.5) to resolve impurities .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer: Safe handling requires:

- Engineering Controls : Use fume hoods or closed systems to minimize inhalation exposure. Install emergency safety showers and eyewash stations .

- Personal Protective Equipment (PPE) :

- Waste Disposal : Segregate chemical waste and consult certified agencies for disposal, avoiding environmental contamination .

Q. How can researchers verify the structural integrity of this compound?

Methodological Answer: Structural validation involves:

- Spectroscopic Analysis :

- ¹H/¹³C NMR : To confirm substituent positions (e.g., nitro and trifluoromethyl groups).

- FT-IR : Identify functional groups (e.g., -OH stretch at ~3200 cm⁻¹, nitro group at ~1520 cm⁻¹).

- Chromatographic Purity : HPLC with UV detection at 254 nm using C18 columns and buffered mobile phases (e.g., pH 6.5 ammonium acetate) .

Advanced Research Questions

Q. How can conflicting data on reaction yields involving this compound be systematically addressed?

Methodological Answer: Discrepancies in yields may arise from:

- Reaction Condition Variability : Optimize temperature, solvent polarity, and catalyst loading. For example, trifluoromethylation efficiency depends on reagent choice (e.g., trifluoromethyl iodide vs. sulfonates) .

- Impurity Interference : Use preparative HPLC or recrystallization (e.g., ethanol/water mixtures) to isolate pure product .

- Kinetic vs. Thermodynamic Control : Monitor reaction progress via TLC or in-situ NMR to identify intermediate phases.

Q. What mechanistic insights explain the reactivity of this compound in substitution reactions?

Methodological Answer: The compound’s reactivity is influenced by:

- Electron-Withdrawing Groups : The nitro and trifluoromethyl groups activate the pyridine ring for nucleophilic aromatic substitution (SNAr) at specific positions.

- Hydroxyl Group Role : The -OH group can hydrogen-bond with solvents or catalysts, modulating reaction rates. For example, in amination reactions, polar aprotic solvents (DMF) enhance nucleophile accessibility .

- Steric Effects : Bulkier substituents may redirect reactivity to less hindered sites, requiring computational modeling (DFT) to predict regioselectivity.

Q. What advanced applications does this compound have in medicinal chemistry?

Methodological Answer: The compound serves as:

- Pharmacophore Scaffold : Its nitro and trifluoromethyl groups enhance binding to enzymatic targets (e.g., kinase inhibitors). Structure-activity relationship (SAR) studies involve modifying substituents to optimize potency .

- Pro-drug Synthesis : The hydroxyl group can be esterified to improve bioavailability, with hydrolysis in vivo releasing the active form.

- Fluorine-19 NMR Probes : The trifluoromethyl group enables tracking in metabolic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.